
1,1-Bis(2-bromoethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-bromoethyl)cyclobutane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclobutane, where two bromine atoms are attached to the carbon atoms at the 1,1-positions of the cyclobutane ring.
Vorbereitungsmethoden
The synthesis of 1,1-Bis(2-bromoethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
1,1-Bis(2-bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and strong bases like potassium tert-butoxide for elimination . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism by which 1,1-Bis(2-bromoethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. In reduction reactions, the bromine atoms are removed, resulting in the formation of less substituted cyclobutane derivatives .
The molecular targets and pathways involved vary based on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to modifications that affect their function .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(2-bromoethyl)cyclobutane can be compared with other similar compounds, such as:
1,1-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromocyclobutane: A cyclobutane derivative with bromine atoms at the 1,2-positions.
1,1-Dichloroethylcyclobutane: A similar compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
1232431-78-5 |
|---|---|
Molekularformel |
C8H14Br2 |
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
1,1-bis(2-bromoethyl)cyclobutane |
InChI |
InChI=1S/C8H14Br2/c9-6-4-8(5-7-10)2-1-3-8/h1-7H2 |
InChI-Schlüssel |
MVHWISASIDUDAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


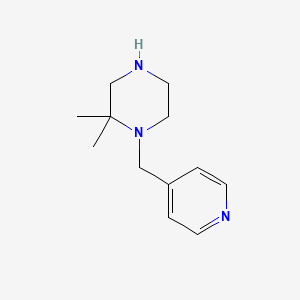
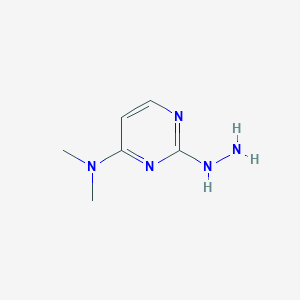
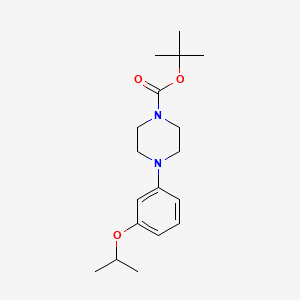

![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
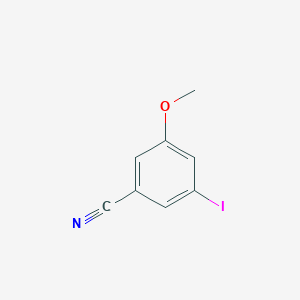
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
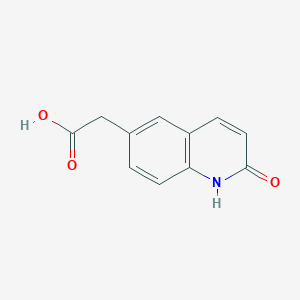
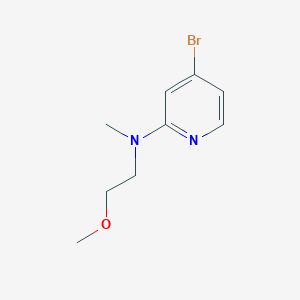

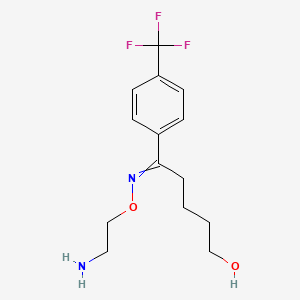
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
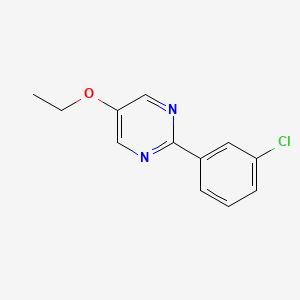
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
